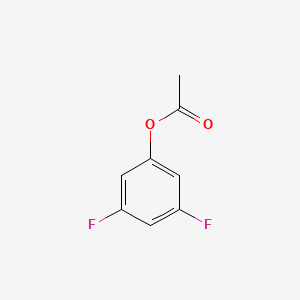

3,5-二氟苯基乙酸酯

描述

3,5-Difluorophenyl acetate is a chemical compound with the molecular formula C8H6F2O2 . It is a colorless liquid with a molecular weight of 172.13 g/mol. It is an important intermediate in organic synthesis with a wide range of applications in various fields of research and industry.

Synthesis Analysis

The synthesis of 3,5-Difluorophenyl acetate involves several steps. One method involves the use of thionyl chloride at 0℃ under reflux conditions . Another method involves the use of concentrated sulfuric acid in anhydrous methanol . The yield of these reactions can be as high as 99% and 89% respectively .Molecular Structure Analysis

The molecular structure of 3,5-Difluorophenyl acetate consists of a phenyl ring with two fluorine atoms at the 3 and 5 positions and an acetate group . The exact structure can be represented by the InChI code: 1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 .Physical And Chemical Properties Analysis

3,5-Difluorophenyl acetate is a colorless liquid. Its molecular weight is 172.13 g/mol and its molecular formula is C8H6F2O2 . The InChI code for this compound is 1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 .科学研究应用

C8H6F2O2\text{C}_8\text{H}_6\text{F}_2\text{O}_2C8H6F2O2

and a molecular weight of 170.13 g/mol, plays a crucial role in various fields of research and industry. Below, I’ve outlined six unique applications:Fluorine-Mediated C–H Activation

Transition metal-catalyzed C–H activation reactions allow researchers to functionalize carbon–hydrogen bonds directly. Fluorine-substituted aromatic compounds, including 3,5-difluorophenyl acetate, serve as substrates in these transformations. By replacing hydrogen atoms with fluorine, scientists can access new synthetic routes and streamline the synthesis of complex molecules.

安全和危害

3,5-Difluorophenyl acetate may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3,5-Difluorophenyl acetate may also interact with various biological targets.

Mode of Action

Related compounds like diflunisal, a difluorophenyl derivative of salicylic acid, act by inhibiting prostaglandin synthesis via the arachidonic acid pathway . This leads to a decrease in prostaglandins in peripheral tissues, which are known mediators of pain and inflammation . It’s possible that 3,5-Difluorophenyl acetate may have a similar mode of action.

Biochemical Pathways

Related compounds like diflunisal inhibit the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, a group of bioactive lipids that include prostaglandins, thromboxanes, and leukotrienes. These molecules play key roles in inflammation, pain, and other physiological responses .

Pharmacokinetics

It’s known that similar compounds, such as diflunisal, are well-absorbed orally and undergo hepatic metabolism . The bioavailability of 3,5-Difluorophenyl acetate would likely be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes in the body.

Result of Action

It’s known that similar compounds, such as diflunisal, have anti-inflammatory, analgesic, and antipyretic properties . This suggests that 3,5-Difluorophenyl acetate may also have similar effects.

Action Environment

The action, efficacy, and stability of 3,5-Difluorophenyl acetate would likely be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the body. For example, the Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry, is known to be influenced by mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

(3,5-difluorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZBCKQMMCRZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorophenyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3035225.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B3035227.png)

![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035228.png)

![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)

![2-(2,4-Dichlorophenyl)-2-[6-(1-pyrrolidinyl)-3-pyridazinyl]acetonitrile](/img/structure/B3035232.png)

![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035238.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)

![[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035244.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)